molecular formula C18H15N3O B11837150 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one CAS No. 60941-86-8

3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one

Cat. No.: B11837150
CAS No.: 60941-86-8
M. Wt: 289.3 g/mol
InChI Key: VWVVWVNCJIVEAU-UHFFFAOYSA-N
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Description

3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one is a complex organic compound that features both an indole and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method involves the palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes. This reaction uses nitroarenes as the nitrogen source and molybdenum hexacarbonyl as the carbon monoxide surrogate, proceeding smoothly to furnish various indole-3-carboxamide derivatives in moderate to high yields .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The quinazolinone ring can be reduced to form different derivatives.

    Substitution: Both the indole and quinazolinone rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives.

Scientific Research Applications

3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the quinazolinone ring can modulate biological pathways. These interactions can lead to the inhibition or activation of specific cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one is unique due to its specific structural combination of indole and quinazolinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

60941-86-8

Molecular Formula

C18H15N3O

Molecular Weight

289.3 g/mol

IUPAC Name

3-[2-(1H-indol-3-yl)ethyl]quinazolin-4-one

InChI

InChI=1S/C18H15N3O/c22-18-15-6-2-4-8-17(15)20-12-21(18)10-9-13-11-19-16-7-3-1-5-14(13)16/h1-8,11-12,19H,9-10H2

InChI Key

VWVVWVNCJIVEAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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